N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide is a benzamide derivative featuring a fused benzooxazepine core. This compound combines a 2-fluorobenzamide moiety with a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin scaffold. The fluorine substituent on the benzamide group enhances metabolic stability and modulates electronic properties, which can influence binding affinity and selectivity .
Key structural features:
- 3,3-dimethyl substitution: Steric effects may influence ring conformation and intermolecular interactions.
- 2-fluorobenzamide: The fluorine atom introduces electronegativity and hydrogen-bonding capabilities, critical for pharmacophore design.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-9-11(7-8-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVQOUDRYHUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core with a sulfonamide group and a fluorobenzene moiety. Its molecular formula is , and it has a molecular weight of approximately 388.5 g/mol. The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
Initial studies suggest that this compound may interact with specific enzymes or receptors within biological pathways. Its mechanism of action is likely related to its ability to inhibit certain therapeutic targets, potentially leading to applications in treating various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies have shown that the compound may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Activity : The compound has been noted for its potential to modulate inflammatory responses in various biological models.
- Cysteinyl Proteinase Inhibition : Similar compounds have demonstrated low micromolar activity against cysteinyl proteinases, suggesting that this compound may also exhibit this type of inhibitory activity .
Case Studies and Research Findings
- Inhibitory Effects on Proteinases : A study focusing on structurally similar compounds reported significant inhibitory effects on cysteinyl proteinases, indicating that this compound could be developed as a therapeutic agent targeting these enzymes .
- Synthesis and Biological Evaluation : Research involving the synthesis of various benzoxazepine derivatives has highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the benzamide position have been shown to influence the compound's efficacy against specific targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzoxazepine Core : This involves cyclization reactions between appropriate precursors.
- Introduction of Functional Groups : The fluorobenzamide moiety is introduced through acylation reactions.
- Purification and Characterization : Final products are purified using chromatographic techniques and characterized using spectroscopic methods.
Comparison with Similar Compounds
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide (CAS 921864-41-7)
- Substituent differences :
- Allyl group at the 5-position of the benzooxazepine ring.
- 3-fluorobenzamide instead of 2-fluorobenzamide.
- The 3-fluorine position may alter π-π stacking or dipole interactions compared to the 2-fluorine in the target compound.
- Molecular weight : 370.4 (vs. 356.4 for the target compound) .
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide (CAS 921998-74-5)
- Substituent differences :
- Naphthalene-2-sulfonamide replaces 2-fluorobenzamide.
- Impact :
- The sulfonamide group enhances hydrogen-bond acceptor capacity.
- Naphthalene’s extended aromatic system may improve binding to hydrophobic pockets but reduce solubility.
Pharmacological Analogues: RIPK1 Inhibitors
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
- Structural differences :
- 1,2,4-triazole-3-carboxamide replaces 2-fluorobenzamide.
- 5-methyl substitution on the benzooxazepine ring.
- Pharmacological relevance :
- Comparison :
- The triazole ring in GSK2982772 may engage in distinct hydrogen-bonding interactions compared to the fluorine in the target compound.
- Methyl substitution at the 5-position (vs. 3,3-dimethyl in the target compound) suggests divergent conformational effects.
Agrochemically Relevant Analogues: Benzamide-Based Pesticides
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structural differences :
- Urea linker instead of a benzooxazepine core.
- 2,6-difluorobenzamide.
- Functional relevance :
Structure-Activity Relationship (SAR) Insights
| Feature | Target Compound | GSK2982772 | Diflubenzuron |
|---|---|---|---|
| Core structure | Benzooxazepine | Benzooxazepine | Urea |
| Fluorine position | 2-fluorobenzamide | None | 2,6-difluorobenzamide |
| Key substituents | 3,3-dimethyl | 5-methyl | 4-chlorophenyl |
| Biological activity | Undisclosed (assumed kinase/anti-inflammatory) | RIPK1 inhibition | Chitin synthesis inhibition |
- Fluorine’s role : In the target compound, the 2-fluorine likely enhances metabolic stability and modulates electrostatic interactions, similar to diflubenzuron’s 2,6-difluoro motif .
- Dimethyl substitution : The 3,3-dimethyl group in the target compound may restrict ring puckering, optimizing binding pocket fit compared to GSK2982772’s 5-methyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization of substituted benzoxazepine intermediates followed by fluorobenzamide coupling. Key steps include:
- Cyclization : Use of anhydrous conditions with catalysts like potassium carbonate to form the benzo[b][1,4]oxazepine core .
- Coupling : Amide bond formation via activation of 2-fluorobenzoic acid using coupling agents like HATU or DCC in DMF .
- Purity Optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm structural integrity, with emphasis on fluorine coupling patterns (e.g., H NMR: δ 7.8–8.2 ppm for fluorobenzamide protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~380–400 Da) and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and 1250 cm (C-F stretch) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the benzo[b][1,4]oxazepine core?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture at 4°C .
- Data Collection : Use a monoclinic system (space group P2/n) with parameters (e.g., a = 14.59 Å, b = 6.65 Å, c = 20.63 Å, β = 98.4°) .
- Analysis : Refinement with SHELXL-2018 to confirm bond angles and dihedral deviations (<5°), critical for assessing ring puckering and steric effects from 3,3-dimethyl substituents .
Q. What strategies address contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
- Mechanistic Insights : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond or oxazepine ring opening). Adjust formulation pH to 6–7 for maximal stability .
Q. How does the 2-fluorobenzamide substituent influence binding affinity in target proteins?
- Methodological Answer :
- Molecular Docking : Perform docking simulations (AutoDock Vina) using the fluorobenzamide moiety as a pharmacophore. Compare binding energies with non-fluorinated analogs .
- SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-fluoro derivatives) and assay inhibitory activity (IC) against relevant enzymes (e.g., kinases) to quantify fluorine’s electronic effects .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for cyclization steps (residence time ~30 min, 80°C) to improve yield and reduce byproducts .
- Green Chemistry : Use water as a co-solvent for amide coupling to minimize DMF waste. Validate scalability in pilot batches (1–5 kg) with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
